(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of hydrazones. It is characterized by its unique structure, which includes a hydrazinylidene group, a thiazole ring, and a pyrazolone core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-hydroxybenzohydrazide with 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazinylidene group can yield corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized thiazole and pyrazolone derivatives.
Scientific Research Applications
Chemistry
The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
Preliminary studies suggest that the compound may have therapeutic potential due to its bioactive properties. It is being explored for its role in modulating biochemical pathways involved in disease processes.
Industry
The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and dyes
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The thiazole and pyrazolone rings contribute to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for various scientific applications.
Properties
CAS No. |
5589-60-6 |
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Molecular Formula |
C20H17N5O2S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2S/c1-12-7-9-14(10-8-12)16-11-28-20(21-16)25-19(27)18(13(2)24-25)23-22-15-5-3-4-6-17(15)26/h3-11,24,26H,1-2H3 |
InChI Key |
DVCGMXSSUXGHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4O |
Origin of Product |
United States |
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